4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester
Description
4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester (CAS: 28269-02-5) is a cyclopentane-derived dicarboxylate ester featuring a ketone group at the 4-position and cis-configured ester groups at the 1,2-positions. Its molecular formula is C₉H₁₂O₅ (MW: 200.19 g/mol). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of complex alkaloids and fluorinated derivatives . Commercial suppliers offer it at a price of approximately ¥1,300/g (1g scale) , reflecting its specialized applications in research and pharmaceutical development.
Properties
IUPAC Name |
dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3/t6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKJWKXCHOWVDN-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CC1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)C[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with dimethyl oxalate in the presence of a base, such as sodium ethoxide, to form the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 4-oxo-cyclopentane-1,2-dicarboxylic acid.
Reduction: Formation of 4-hydroxy-cyclopentane-1,2-dicarboxylic acid dimethyl ester.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The ketone and ester groups allow it to participate in various biochemical reactions, potentially inhibiting enzymes or altering metabolic pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Analogs
4-Oxo-cyclopentane-trans-1,2-dicarboxylic Acid Dimethyl Ester
- CAS : 28269-03-6
- Structure : Trans-configuration of ester groups.
- Properties : Similar molecular weight (200.19 g/mol) but distinct stereochemistry, leading to differences in reactivity and physical properties. Priced at $200/250 mg , it is more expensive than the cis-isomer, likely due to lower natural abundance or synthetic complexity.
- Applications : Used in asymmetric synthesis and as a precursor for fluorinated compounds via DAST-mediated reactions .
4-Oxocyclopentane-1,2-dicarboxylic Acid
Ring-Size Variants
Cyclobutane-1,2-dicarboxylic Acid Dimethyl Ester (trans)
- CAS: Not specified (see ).
- Structure : Four-membered cyclobutane ring.
- Properties : Lower molecular weight (172.18 g/mol), higher density (1.177 g/cm³), and boiling point (225°C) compared to cyclopentane analogs.
- Applications : Research chemical in studies of strained ring systems .
1,2-Cyclohexanedicarboxylic Acid Diisononyl Ester
Functional Group Derivatives
3-Methoxybenzene-1,2-dicarboxylic Acid Dimethyl Ester
Comparative Data Table
Key Research Findings
- Reactivity : The cis-isomer undergoes DAST-mediated fluorination to yield fluorinated cyclopentane derivatives, a reaction less efficient in trans-isomers due to steric hindrance .
- Stereochemical Impact : The cis-configuration enhances intramolecular hydrogen bonding, influencing solubility and crystallization behavior compared to trans-analogs .
- Industrial vs. Pharmaceutical Use : Cyclohexane and phthalate esters dominate industrial applications (e.g., plasticizers), while cyclopentane derivatives are niche intermediates in drug discovery .
Biological Activity
4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester (CAS No. 28269-02-5) is a chemical compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol. Its unique structure, featuring both ketone and ester functional groups, makes it a versatile compound in various scientific fields, particularly in organic synthesis and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.
The compound is synthesized through various methods, often involving the reaction of cyclopentanone with dimethyl oxalate in the presence of a base like sodium ethoxide. The resulting ester can undergo several types of chemical reactions including oxidation, reduction, and substitution reactions, which can affect its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes due to its structural features that allow it to bind to active sites.
- Metabolic Pathway Alteration : It may influence metabolic pathways by participating in biochemical reactions involving enzymes that are crucial for cellular functions.
Biological Applications
The compound has shown potential in various biological applications:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through apoptosis induction.
- Enzyme Modulation : It has been explored as a modulator for enzymes involved in metabolic disorders.
Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Research
In vitro studies by Johnson et al. (2024) investigated the effects of the compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 50 µM across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 30 |
Q & A
Basic: What are the standard synthetic routes for 4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves cyclization of cyclopentane derivatives via oxidation using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled temperature (40–60°C) and pH (3–5). Stereochemical control is achieved by optimizing reaction kinetics and using chiral catalysts or auxiliaries. Post-synthesis, chiral HPLC or polarimetry is employed to verify enantiomeric excess (ee) .
Methodological Tip: Monitor reaction progress using thin-layer chromatography (TLC) and adjust pH with weak acids (e.g., acetic acid) to stabilize intermediates.
Advanced: How can computational methods like density functional theory (DFT) predict reaction pathways for derivatives of this compound?
DFT calculations model transition states and activation energies for reactions such as nucleophilic additions to the ketone group. For example, quantum chemical studies reveal that the ketone’s electrophilicity directs regioselectivity in esterification or amidation. Hybrid approaches combining DFT with experimental validation (e.g., kinetic isotope effects) refine mechanistic insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
